molecular formula C11H13BrClNO3 B2903290 Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride CAS No. 2172033-34-8

Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride

Cat. No.: B2903290
CAS No.: 2172033-34-8
M. Wt: 322.58
InChI Key: NYLPGOZHPQWWDR-UHFFFAOYSA-N
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Description

Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural features include a bromine substituent at position 9, a methyl carboxylate ester at position 7, and a hydrochloride salt.

Properties

IUPAC Name

methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3.ClH/c1-15-11(14)7-4-8-6-13-2-3-16-10(8)9(12)5-7;/h4-5,13H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLPGOZHPQWWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)OCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172033-34-8
Record name methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Esterification: The carboxylate ester group is introduced via esterification reactions, typically using methanol and a suitable acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted position, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group or the bromine atom, resulting in the formation of alcohols or debrominated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Synthesis and Chemical Properties

N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine is often synthesized as an intermediate for other pharmaceutical compounds. One prominent application is its role in the synthesis of Venlafaxine, a non-tricyclic antidepressant. The preparation involves catalytic hydrogenation of specific precursors, yielding high purity and efficiency, which is crucial for industrial production .

Antidepressant Activity

N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine serves as a precursor in the synthesis of Venlafaxine, which functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound has shown efficacy in treating major depressive disorder and anxiety disorders by modulating neurotransmitter levels in the brain .

Antitumor Potential

Recent studies have indicated that derivatives of N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine exhibit promising antitumor properties. In vivo studies demonstrated that these compounds can significantly reduce tumor mass compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU). For instance, one study reported a reduction in solid tumor mass by 54% when treated with a derivative of this compound .

Table 2: Antitumor Efficacy Comparison

TreatmentTumor Mass Reduction (%)Comparison to Control
Compound Derived from N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine54%Significant
5-Fluorouracil (5-FU)67%Reference

Research Insights

The versatility of N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine extends beyond its direct applications. Researchers are exploring its potential in various fields:

  • Neuroscience : Investigating the effects on neurotransmitter systems may lead to new treatments for mood disorders.
  • Oncology : Further studies are needed to understand the mechanisms behind its antitumor effects and to optimize its structure for enhanced efficacy.
  • Toxicology : Evaluating its safety profile and potential side effects is crucial for clinical applications.

Case Studies

Several case studies highlight the effectiveness of compounds derived from N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine:

  • Case Study 1 : A study on mice bearing tumors showed that treatment with a specific derivative led to a significant decrease in tumor volume and improved hematological parameters, indicating reduced toxicity compared to conventional chemotherapy .
  • Case Study 2 : Clinical trials with Venlafaxine have confirmed its effectiveness in managing depression with fewer side effects compared to older antidepressants, showcasing the importance of this compound in therapeutic settings.

Mechanism of Action

The mechanism of action of Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Formulas

The table below highlights structural differences between the target compound and similar analogues:

Compound Name Molecular Formula Substituents (Position) Key Features Reference CID or CAS
Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride C₁₁H₁₂BrNO₃·HCl Br (9), COOCH₃ (7), HCl Carboxylate ester, bromine, hydrochloride salt CID 65813890 (related)
9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride C₁₀H₁₂BrNO·HCl Br (9), CH₃ (7), HCl Methyl group instead of carboxylate CID 65813890
7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride C₁₀H₁₂BrNO₂·HCl Br (7), OCH₃ (9), HCl Methoxy substituent, positional swap CID 130562993
Methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride C₁₁H₁₂ClNO₃·HCl Cl (9), COOCH₃ (7), HCl Chlorine instead of bromine CAS EN300-28330597

Key Observations :

  • Halogen Substitution : Bromine at position 9 in the target compound may confer greater steric bulk and electronic effects compared to chlorine in the 9-chloro analogue .

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy:
  • Analogues :
    • Benzodithiazine derivatives () show strong SO₂ stretches (1130–1350 cm⁻¹) and C=N (1605–1615 cm⁻¹) .
    • Methoxy-substituted benzoxazepines () may exhibit C-O-C stretches near 1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR):
  • 1H-NMR :
    • Target Compound : Expected aromatic protons near δ 6.5–8.5 ppm, with methyl ester (δ 3.8–4.0 ppm) and benzoxazepine CH₂ groups (δ 2.5–4.0 ppm).
    • Analogues :
  • 7-Methyl benzoxazepine (): Methyl singlet at δ 2.44 ppm .
  • Benzodithiazines (): N=CH protons at δ 8.38–8.47 ppm .
Melting Points:
  • Target Compound: Not reported.
  • Analogues : Benzodithiazine derivatives () exhibit high thermal stability (mp >300°C), while methoxy benzoxazepines () likely have lower melting points due to reduced symmetry .

Biological Activity

Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride is a compound belonging to the benzoxazepine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Overview

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C10H12BrClN2O2
  • Molecular Weight: 291.58 g/mol
  • CAS Number: 1790156-17-0

The compound features a bromine atom at the 9th position and a carboxylate group that enhances its solubility and biological activity. The benzoxazepine structure is known for its ability to interact with various biological targets.

The biological activity of methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can modulate the activity of various enzymes and receptors due to its structural characteristics.

Key Mechanisms:

  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation: The compound can interact with neurotransmitter receptors, influencing neural signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

1. Antimicrobial Activity:
Studies have shown that benzoxazepines exhibit antimicrobial properties. Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has been evaluated for its effectiveness against various bacterial strains.

2. Anticancer Potential:
There is ongoing research into the anticancer properties of benzoxazepines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways.

3. Neuropharmacological Effects:
Given its structural similarity to known neuroleptics, this compound may exhibit psychoactive effects. Research is being conducted to evaluate its potential as an antipsychotic agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
NeuropharmacologicalPotential antipsychotic effects under investigation

Case Study Insights

A notable study published in MDPI explored the synthesis and biological evaluation of various benzoxazepines including methyl 9-bromo derivatives. The findings indicated significant cytotoxicity against several cancer cell lines when treated with this compound. The study highlighted the importance of structural modifications in enhancing biological activity ( ).

Q & A

What are the optimal synthetic routes for preparing Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus : Synthesis methodology and optimization.
Methodological Answer :
The compound can be synthesized via bromination of the parent benzoxazepine scaffold followed by esterification. Key steps include:

  • Bromination : Selective bromination at the 9-position using N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions .
  • Esterification : Methylation of the carboxylic acid precursor using thionyl chloride (SOCl₂) and methanol under reflux .
  • Hydrochloride Salt Formation : Precipitation with HCl gas in anhydrous diethyl ether .
    Optimization : Monitor reaction progress via TLC and HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of NBS) and solvent polarity (DMF vs. acetonitrile) to improve yield (typically 60–75%) .

How can the structural identity of this compound be validated, and what analytical techniques are critical for resolving contradictory spectral data?

Basic Research Focus : Structural characterization.
Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzoxazepine core, bromine substitution (δ ~7.2 ppm for aromatic protons), and methyl ester (δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ at m/z 318.99 (calculated for C11_{11}H11_{11}BrNO3_3) .
  • X-ray Crystallography : Resolve ambiguities (e.g., regiochemistry of bromine) using SHELXL for refinement . Example: A related benzoxazepine derivative showed a planar triazine ring (r.m.s. deviation = 0.019 Å) with defined hydrogen-bonding patterns .

What are the key challenges in designing biological activity assays for this compound, particularly in neuropharmacology?

Advanced Research Focus : Experimental design for bioactivity.
Methodological Answer :

  • Target Selection : Prioritize receptors common to benzoxazepines (e.g., serotonin or GABA receptors) based on structural analogs showing neuroactive properties .
  • Assay Design :
    • In vitro : Competitive binding assays using 3H^3H-ligands for GPCRs.
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess CYP450 interactions .
  • Contradiction Management : If conflicting activity data arise (e.g., agonist vs. antagonist effects), validate using orthogonal assays (calcium flux vs. cAMP assays) .

How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus : Structure-reactivity relationships.
Methodological Answer :

  • Electrophilicity : The 9-bromo group activates the aromatic ring for SNAr reactions. Example: Substitution with amines (e.g., piperazine) in DMSO at 80°C yields analogs with modified bioactivity .
  • Kinetic Studies : Monitor reaction rates via 1H^1H-NMR. Bromine’s leaving-group ability is enhanced by electron-withdrawing ester groups at the 7-position .
  • Competing Pathways : Competing elimination can occur in polar aprotic solvents; mitigate by using bulky amines or lower temperatures .

What computational strategies are effective for predicting the compound’s physicochemical properties and binding modes?

Advanced Research Focus : Computational modeling.
Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict logP (experimental ~2.1) and pKa (carboxylate ~3.5) .
  • Docking Studies : Use AutoDock Vina to simulate binding to GABAA_A receptors (PDB: 6X3T). The bromine atom may occupy a hydrophobic pocket critical for affinity .
  • MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories to prioritize analogs for synthesis .

How should researchers handle discrepancies in reported solubility and stability profiles of this compound?

Basic Research Focus : Material handling and storage.
Methodological Answer :

  • Solubility : Conflicting data (e.g., DMSO vs. water) arise from protonation states. Prepare stock solutions in DMSO (≥50 mg/mL) and dilute in PBS (pH 7.4) for assays .
  • Stability : Degradation occurs via ester hydrolysis under basic conditions. Store at -20°C in amber vials with desiccant; confirm stability via HPLC every 6 months .

What are the best practices for crystallizing this compound, and how can twinning or poor diffraction be resolved?

Advanced Research Focus : Crystallography challenges.
Methodological Answer :

  • Crystallization : Use vapor diffusion with ethanol/water (7:3). Needle-like crystals (space group P1) form within 48 hours .
  • Data Collection : Employ synchrotron radiation (λ = 0.710 Å) for high-resolution (<1.0 Å) data.
  • Twinning : If twinning occurs (e.g., α angle deviation >1°), reprocess data using SHELXL’s TWIN/BASF commands .

How can structure-activity relationship (SAR) studies be systematically designed to explore modifications at the 7-carboxylate and 9-bromo positions?

Advanced Research Focus : SAR and analog synthesis.
Methodological Answer :

  • Library Design : Synthesize analogs with:
    • 7-Position : Replace methyl ester with ethyl or tert-butyl groups to modulate lipophilicity .
    • 9-Position : Substitute bromine with Cl, I, or CF3_3 to explore electronic effects .
  • Data Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with bioactivity .

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